molecular formula C13H20N2O2 B15087715 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid

4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid

Cat. No.: B15087715
M. Wt: 236.31 g/mol
InChI Key: DQISETCAQHQQLN-UHFFFAOYSA-N
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Description

4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a dimethylaminopropylamino-methyl substituent at the para position. Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDC/DMAP), analogous to methods described for similar compounds .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-[[3-(dimethylamino)propylamino]methyl]benzoic acid

InChI

InChI=1S/C13H20N2O2/c1-15(2)9-3-8-14-10-11-4-6-12(7-5-11)13(16)17/h4-7,14H,3,8-10H2,1-2H3,(H,16,17)

InChI Key

DQISETCAQHQQLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices in industrial settings.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ionizable groups:

  • Carboxylic acid group : pKa ≈ 4.2 (consistent with substituted benzoic acids) .

  • Dimethylamino group : pKa ≈ 8–10 (typical for tertiary amines) .

Reaction Conditions Outcome
Deprotonation of –COOHAqueous NaOH (pH > 4.2)Formation of carboxylate (–COO⁻Na⁺)
Protonation of –N(CH₃)₂Aqueous HCl (pH < 8)Formation of ammonium (–NH⁺(CH₃)₂)

These properties enable selective functionalization under controlled pH (e.g., carboxylate intermediates for coupling reactions).

Amide Bond Formation

The carboxylic acid group undergoes condensation with amines to form amides, a reaction widely employed in pharmaceutical synthesis .

Example Protocol :

  • Reactants : 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid + primary/secondary amine.

  • Coupling Agents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Additives : HOBt (hydroxybenzotriazole) to minimize racemization.

  • Solvent : DMF or dichloromethane.

  • Yield : ~70–90% (based on analogous reactions in).

Applications : Synthesis of prodrugs or polymer precursors (e.g., polyamides in ).

Schiff Base Formation

The secondary amine (–NH–) reacts with aldehydes/ketones to form imines (Schiff bases), a key step in coordination chemistry and drug design .

Reaction :

Ar–NH–R+R’CHOAr–N=CH–R’+H2O\text{Ar–NH–R} + \text{R'CHO} \rightarrow \text{Ar–N=CH–R'} + \text{H}_2\text{O}

Conditions Catalyst Applications
Ethanol, refluxNone or acetic acidAntimicrobial agents
Microwave-assistedAccelerated synthesis

Alkylation and Quaternization

The tertiary dimethylamino group undergoes alkylation to form quaternary ammonium salts, enhancing water solubility or antimicrobial activity.

Example :

–N(CH₃)₂+CH₃I–N⁺(CH₃)₃I⁻\text{–N(CH₃)₂} + \text{CH₃I} \rightarrow \text{–N⁺(CH₃)₃I⁻}

Reagent Conditions Product Use
Methyl iodideTHF, 60°C, 12 hSurfactants or ionic liquids
Benzyl chlorideK₂CO₃, DMF, RTAntimicrobial agents

Hydrogenation and Reduction

The compound’s unsaturated intermediates (e.g., Schiff bases) can be hydrogenated to secondary amines.

Protocol from :

  • Catalyst : 10% Pd/C, H₂ (40–60 psi).

  • Solvent : Methanol or ethanol.

  • Time : 12–24 h at RT.

  • Yield : ~85–95% (for analogous reductions).

Polymerization

The dual functionality (–COOH and –NH–) enables polyamide synthesis via melt polycondensation :

Conditions :

  • Temperature : 220–260°C.

  • Catalyst : Phosphoric acid.

  • Monomer Ratios : 5–90 mol% with other diamines/diacids .

Properties :

  • High thermal stability (Tg > 150°C).

  • Applications in automotive and aerospace materials .

Metal Complexation

The secondary amine and carboxylate groups act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺) .

Example :

  • Metal Salt : ZnCl₂ in aqueous methanol.

  • Product : Antimicrobial coordination complexes .

Scientific Research Applications

4-([(3-Dimethylamino-propyl)methyl-amino]methyl)benzoic acid dihydrochloride is utilized in research across pharmaceutical development, biochemical research, formulation chemistry, diagnostic applications, and the cosmetic industry . Its structure facilitates effective interaction with biological systems, making it a candidate for drug delivery systems and therapeutic agents .

Pharmaceutical Development
This compound is a key intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs .

Biochemical Research
It is used in studies involving enzyme inhibition and receptor binding, helping researchers understand drug interactions and mechanisms of action . Certain benzoic acid analogs have demonstrated anti-cholinesterase activity . For example, one in vitro study exhibited maximum activity of 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid with IC50 values of 7.49 ± 0.16 µM compared to rivastigmine, whereas Ki was 8.14 ± 0.65 for AChE inhibition .

Formulation Chemistry
The compound is used in formulating topical creams and gels, enhancing skin penetration and bioavailability of active ingredients .

Diagnostic Applications
It plays a role in developing diagnostic agents, particularly in imaging techniques that require specific binding to biological targets .

Mechanism of Action

The mechanism of action of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating the inhibition or activation of enzymatic pathways. The compound can also form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) on Benzoic Acid Molecular Weight (g/mol) Key Functional Groups Notes
This compound -CH₂-NH-(CH₂)₃-N(CH₃)₂ (para) ~280.38 (estimated) Tertiary amine, carboxylic acid Enhanced solubility in acidic conditions due to protonation of dimethylamino group .
4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid () -CH₂-(4-Br-3-NO₂-pyrazole) (para) 281.66 Nitro, bromopyrazole, carboxylic acid Electrophilic nitro group may confer reactivity; bromine enhances lipophilicity .
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid () -NH-(CH₂)₃-NH₂ (meta), -OH (para) ~212.22 (estimated) Primary amine, phenol, carboxylic acid Hydroxyl group increases polarity and hydrogen-bonding capacity .
4-[[3-[[2-(Sulfothio)ethyl]amino]propyl]amino]benzoic acid 1-ethyl ester () -NH-(CH₂)₃-NH-(CH₂)₂-S-SO₃H (para), ester 362.46 Sulfothioethyl, ester Esterification reduces acidity; sulfothio group may enhance metal-binding capacity .

Toxicity and Metabolic Considerations

  • Mercury-Containing Analog (): 4-(Hydroxymercury)benzoic acid derivatives exhibit high reactivity and toxicity due to mercury, whereas the dimethylamino group in the target compound is less hazardous .
  • Benzamide Derivatives (): Replacement of carboxylic acid with benzamide (e.g., N-[3-(dimethylamino)propyl]-4-[methyl(phenylsulfonyl)amino]benzamide) reduces gastrointestinal irritation but may alter metabolic clearance .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound (Reference) Molecular Formula CAS Number Purity (%)
This compound C₁₄H₂₁N₃O₂ Not provided N/A
4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid C₁₁H₈BrN₃O₄ 312601-70-0 95
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid C₁₀H₁₄N₂O₃ Not provided N/A

Q & A

Q. What are the recommended synthetic routes for 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with 4-formylbenzoic acid and 3-(dimethylamino)propylamine. The Schiff base formation via condensation is a critical step, requiring anhydrous conditions (e.g., ethanol or DMF as solvents) and catalytic acetic acid .
  • Step 2: Reduction of Schiff Base
    Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine. Monitor pH (6-7) to avoid side reactions .
  • Step 3: Purification
    Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Methodological Answer:

  • ¹H NMR Analysis
    • Benzoic acid core : Aromatic protons appear as doublets at δ 7.8–8.1 ppm (J = 7.7 Hz) .
    • Methylene linker (–CH₂–NH–) : Singlet at δ 3.7–4.0 ppm for –CH₂–NH–.
    • Dimethylamino group : Two singlets at δ 2.2–2.4 ppm for N(CH₃)₂ .
  • IR Spectroscopy
    • Stretch at ~1700 cm⁻¹ (C=O of benzoic acid) and ~3300 cm⁻¹ (N–H of secondary amine) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays
    Target enzymes like kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green) .
  • Cell Viability Testing
    Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT)
    Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Molecular Docking
    Use AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase). Validate docking poses with MD simulations (GROMACS) .

Case Study: Docking with EGFR (PDB: 1M17) showed a binding energy of −8.2 kcal/mol, suggesting strong hydrophobic interactions with Val702 and Lys721 .

Q. How should researchers resolve contradictions in experimental vs. theoretical data (e.g., unexpected reaction yields)?

Methodological Answer:

  • Hypothesis Testing
    • Scenario : Lower-than-expected yield in Schiff base formation.
    • Analysis : Check for moisture sensitivity (anhydrous conditions failure) or competing side reactions (e.g., over-reduction).
    • Validation : Repeat under inert atmosphere (N₂/Ar) and monitor intermediates via LC-MS .
  • Factorial Design
    Apply a 2³ factorial design to test variables: solvent polarity, temperature, and catalyst concentration. Use ANOVA to identify significant factors .

Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Chemistry
    Use microreactors to enhance heat/mass transfer and reduce side products (residence time: 10–30 min) .
  • In-line Monitoring
    Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .

Scalability Data:

Batch Size (mmol)Yield (%)Purity (%)
108592
1007888

Data Contradiction Analysis Framework

Step 1 : Replicate experiments under identical conditions.
Step 2 : Cross-validate with orthogonal techniques (e.g., NMR + X-ray crystallography) .
Step 3 : Use statistical tools (e.g., Grubbs’ test) to identify outliers .

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